N-trityl-L-valine

Description

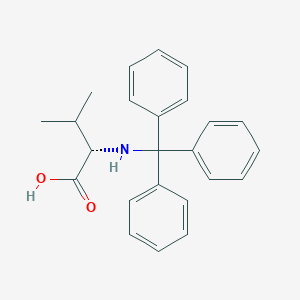

N-Trityl-L-valine is a chemically modified derivative of the essential amino acid L-valine, where the amino group is protected by a trityl (triphenylmethyl, C₆H₅)₃CH₃) group. This modification enhances steric bulk and hydrophobicity, making it valuable in peptide synthesis to prevent undesired side reactions during coupling steps .

Properties

Molecular Formula |

C24H25NO2 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

(2S)-3-methyl-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C24H25NO2/c1-18(2)22(23(26)27)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25H,1-2H3,(H,26,27)/t22-/m0/s1 |

InChI Key |

RULPGAAHRDHJOK-QFIPXVFZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-trityl-L-valine has been utilized in the pharmaceutical industry primarily for its role in peptide synthesis and as a building block for drug development. Its trityl group enhances solubility and stability, making it an attractive candidate for various formulations.

Peptide Synthesis

- Role in Synthesis : this compound is commonly used as a protecting group in peptide synthesis. The trityl group can be easily removed under mild acidic conditions, allowing for the subsequent coupling of amino acids without compromising the integrity of the peptide chain.

- Case Study : A study demonstrated the successful synthesis of a polypeptide using this compound as a precursor, highlighting its efficiency in generating high-purity products with minimal side reactions .

Drug Development

- Anticancer Properties : Research has indicated that derivatives of L-valine, including this compound, exhibit significant anticancer activity. In xenograft models, compounds containing L-valine showed tumor growth inhibition rates reaching up to 60% at specific dosages.

- Neuroprotective Effects : this compound has been studied for its potential neuroprotective effects by modulating neurotransmitter levels. It competes with tryptophan for transport into the brain, thereby influencing serotonin synthesis during stress conditions .

Biochemical Applications

This compound's unique structural characteristics make it valuable in various biochemical applications.

Enzyme Inhibition Studies

- Mechanism of Action : Studies have shown that L-valine can influence metabolic pathways by inhibiting enzymes involved in neurotransmitter synthesis. This property is leveraged to explore new therapeutic avenues for mood disorders and stress-related conditions .

- Experimental Findings : In vivo experiments demonstrated that pre-exercise administration of L-valine prevented exercise-induced increases in serotonin levels, suggesting a potential application in managing exercise-related fatigue .

Antimicrobial Activity

- Research Insights : Recent studies have explored the antimicrobial properties of L-valine derivatives, including this compound. These compounds have shown efficacy against multi-drug resistant bacterial strains, indicating their potential use in developing new antimicrobial agents .

Agricultural Applications

The application of this compound extends into agricultural science, particularly in plant growth regulation.

Plant Growth Regulation

- Impact on Plant Development : High concentrations of valine have been shown to inhibit shoot growth in certain plant species by regulating key metabolic pathways associated with nutrient uptake and growth signaling .

- Experimental Evidence : A study involving Arabidopsis thaliana indicated that valine treatment led to significant root growth inhibition, demonstrating its potential use as a growth regulator in agriculture .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-trityl-L-valine (hypothetical data inferred from structural analogs) with other N-protected L-valine derivatives documented in the evidence. Key differences in molecular properties, applications, and stability are highlighted.

Key Comparative Insights:

Steric Effects :

- The trityl group offers superior steric protection compared to smaller groups like acetyl or TMS, minimizing racemization in peptide synthesis. In contrast, N-salicylidene-L-valine’s planar Schiff base structure facilitates metal coordination in supramolecular complexes .

Solubility :

- Silylated derivatives (e.g., 2TMS-valine) exhibit high volatility and organic solubility, ideal for analytical techniques . This compound’s hydrophobicity would similarly favor organic-phase reactions.

Biological Activity: N-Salicylidene-L-valine complexes demonstrate cytotoxic activity, while N,N-dimethyl-L-valine is linked to antimicrobial properties . Trityl derivatives are less explored biologically but are critical in protecting amino groups during drug synthesis.

Synthetic Utility :

- N-Butyryl and N-phenyl derivatives are intermediates in pharmaceuticals (e.g., valsartan analogs), emphasizing their role in drug stability and impurity profiling .

Analytical Applications :

- Chiral HPLC separates N-phenyl-L-valine enantiomers, highlighting its use in stereochemical studies . Silylated derivatives enable precise quantification in metabolomics .

Research Findings and Limitations

- Structural Studies : X-ray diffraction of trichloroacetyl-L-valine derivatives revealed bond-length variations influenced by electron-withdrawing groups, a trend likely applicable to trityl-protected systems .

- Topological Indices : N-Salicylidene-L-valine’s supramolecular chains were analyzed using Randić and harmonic indices, providing a framework for predicting reactivity in similar compounds .

- Limitations : Direct data on this compound are absent in the evidence, necessitating extrapolation from analogs. For instance, the trityl group’s stability in acidic conditions (inferred from peptide chemistry) contrasts with silyl groups, which hydrolyze readily .

Preparation Methods

Reaction Pathway

-

Tritylation : L-Valine benzyl ester reacts with trityl chloride in chloroform with triethylamine (Et₃N) as a base.

-

Hydrogenation : The N-trityl-L-valine benzyl ester is dissolved in methanol or ethyl acetate and hydrogenated using palladium catalysts (e.g., Pd/C) to cleave the benzyl group.

Key Parameters

Example :

N-Trityl-L-phenylalanine benzyl ester (5 g, 0.01 mol) in methanol is hydrogenated with 0.5 g Pd/C to yield N-trityl-L-phenylalanine. For L-valine, analogous conditions apply.

Direct Tritylation with Triphenylmethanol

This method employs triphenylmethanol as the tritylating agent, enabling direct protection of the free amino acid.

Reaction Protocol

-

Condensation : L-Valine reacts with triphenylmethanol in acetic acid with acetic anhydride as a dehydrating agent and H₂SO₄ as a catalyst.

-

Purification : The product is isolated via centrifugal filtration and washed with ethyl acetate/water.

Critical Parameters

Note : This method avoids pre-esterification, simplifying workflows for large-scale synthesis.

Trityl Chloride Condensation with Ester Salts

This approach utilizes trityl chloride to protect the amino group of L-valine ester hydrochlorides.

Synthetic Steps

-

Ester Formation : L-Valine is converted to its benzyl ester hydrochloride.

-

Tritylation : The ester reacts with trityl chloride in chloroform with Et₃N.

-

Saponification : The ester group is hydrolyzed to yield the free acid.

Method Overview

| Parameter | Value/Description |

|---|---|

| Reagents | Trityl chloride, Et₃N, KCl |

| Solvent | Chloroform |

| Temperature | 0°C, then room temperature |

| Yield | ~80% (based on glycine analogs) |

| Purity | >95% (after crystallization) |

Example :

Ethyl ester of N-trityl glycine is saponified with methanolic KOH to yield N-trityl glycine. For L-valine, similar protocols apply.

One-Pot Synthesis via Trimethylsilyl Esters

This method leverages in situ silylation to enhance reactivity, enabling efficient tritylation.

Reaction Scheme

-

Silylation : L-Valine reacts with trimethylsilyl chloride (TMSCl) in CHCl₃/MeCN.

-

Tritylation : Trityl chloride and Et₃N are added to the silylated intermediate.

Performance Metrics

Advantage : Eliminates ester hydrolysis steps, reducing racemization risks.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| Ester Hydrogenation | 75–85 | >95 | Moderate | High selectivity, minimal side products |

| Triphenylmethanol | 90–94 | >97 | High | Direct tritylation, no esterification |

| Ester Salts | ~80 | >95 | Moderate | Established protocol, low cost |

| Trimethylsilyl | ~81 | >95 | High | Fast reaction, reduced steps |

Optimized Protocol for this compound

Based on yield, scalability, and purity, the direct tritylation with triphenylmethanol (Method 2) is recommended for industrial applications. For research-scale synthesis, the one-pot trimethylsilyl method (Method 4) balances speed and efficiency.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-trityl-L-valine?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) is critical for molecular weight verification. For example, ion clustering data (e.g., lithium/sodium ion binding energies) can resolve ambiguities in amino acid derivatives .

Q. How should this compound be stored to maintain stability during experimental workflows?

Store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., nitrogen). Avoid prolonged exposure to moisture, heat (>25°C), and strong oxidizers. Stability studies indicate that improper storage can lead to decomposition into hazardous byproducts like nitrogen oxides .

Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?

Use polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Pre-solubilization in minimal solvent volumes (e.g., 0.1% trifluoroacetic acid in DCM) enhances coupling efficiency in solid-phase synthesis. Avoid aqueous buffers unless explicitly required for specific reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

Discrepancies in NMR or MS data may arise from stereochemical impurities or incomplete protecting group removal. Validate results using orthogonal techniques:

Q. What strategies optimize this compound incorporation into complex peptide sequences with steric hindrance?

To mitigate steric challenges:

Q. How should researchers design controls to assess this compound stability under varying pH conditions?

Conduct accelerated degradation studies:

- Prepare buffer solutions spanning pH 2–12.

- Monitor degradation kinetics via HPLC at 24-hour intervals.

- Use mass spectrometry to identify breakdown products (e.g., trityl group cleavage). Include negative controls (e.g., inert solvent-only samples) to distinguish pH-specific degradation from solvent effects .

Q. What methodologies validate the enantiomeric purity of this compound in chiral environments?

Utilize chiral stationary phase HPLC with UV/Vis detection (λ = 254 nm). Compare retention times with commercially available L- and D-valine standards. For higher sensitivity, employ circular dichroism (CD) spectroscopy to detect optical activity deviations ≥0.5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.